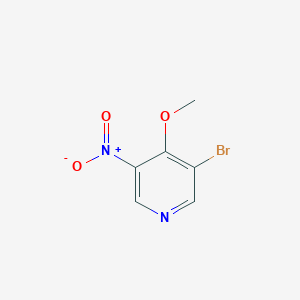

3-Bromo-4-methoxy-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-4(7)2-8-3-5(6)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQZXGXNJIZTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677242 | |

| Record name | 3-Bromo-4-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-76-1 | |

| Record name | 3-Bromo-4-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-methoxy-5-nitropyridine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-methoxy-5-nitropyridine

Introduction

This compound is a polysubstituted heterocyclic compound with the chemical formula C₆H₅BrN₂O₃.[1] As a pyridine derivative, it belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, a methoxy group, and a nitro group—on the pyridine core dictates its chemical reactivity, physical properties, and potential biological activity. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any research or development application.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound (CAS No: 31872-76-1).[2][3] It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal logic behind experimental choices and data interpretation. The workflow presented here is a self-validating system, where converging evidence from multiple independent analytical techniques provides the highest degree of confidence in the final structural assignment.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. Mass spectrometry gives the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the atomic connectivity. For a crystalline solid, X-ray crystallography offers the ultimate, unambiguous confirmation.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound and to gain clues about its elemental composition, particularly the presence of elements with characteristic isotopic patterns, such as bromine.

Expected Data & Interpretation: The molecular formula C₆H₅BrN₂O₃ corresponds to a molecular weight of approximately 233.02 g/mol .[1] A key feature to look for is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4][5] This results in two molecular ion peaks in the mass spectrum: one for the molecule containing ⁷⁹Br (M⁺) and another for the molecule containing ⁸¹Br (M+2)⁺, separated by 2 m/z units and having almost equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.

Table 1: Predicted Mass Spectrometry Data

| Feature | Expected m/z | Rationale |

|---|---|---|

| Molecular Ion (M⁺) | ~233 | C₆H₅⁷⁹BrN₂O₃ |

| Isotope Peak (M+2)⁺ | ~235 | C₆H₅⁸¹BrN₂O₃ |

| Relative Intensity | ~1:1 | Natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[4][5] |

| Common Fragments | M-15, M-30, M-46, M-79/81 | Loss of •CH₃, •NO, •NO₂, and •Br respectively. |

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

-

Ionization Mode: Run in positive ion mode to generate the [M+H]⁺ adduct.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for C₆H₅BrN₂O₃. The high resolution will allow for confirmation of the elemental composition. Verify the M⁺ / (M+2)⁺ isotopic pattern.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by probing their vibrational frequencies. For this compound, we expect to see characteristic absorptions for the nitro group, the ether linkage, and the aromatic pyridine ring.

Expected Data & Interpretation: The IR spectrum will be dominated by very strong absorptions from the nitro group. The aromatic C-O stretch of the methoxy group and various vibrations from the substituted pyridine ring will also be present.

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550–1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360–1290 | Strong |

| Aromatic Ether | C-O Stretch | 1275–1200 (asym) & 1075-1020 (sym) | Strong |

| Pyridine Ring | C=N, C=C Stretches | 1600–1450 | Medium-Variable |

| Aromatic C-H | C-H Stretch | 3100–3000 | Weak-Medium |

| Methyl (CH₃) | C-H Stretch | 2950–2850 | Weak-Medium |

The presence of strong bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is highly indicative of an aromatic nitro compound.[6][7][8] The C-O stretching of the methoxy group is also a key diagnostic peak.[9]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify and label the major absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon and to piece together the molecular structure.[10]

Expected Data & Interpretation: ¹H NMR The structure has two distinct aromatic protons and one methoxy group.

-

Aromatic Protons (H-2, H-6): The pyridine ring has two protons at positions 2 and 6. Due to the asymmetric substitution, they are in different chemical environments. The strong electron-withdrawing effect of the adjacent nitrogen and the nitro group will shift these protons significantly downfield. They are expected to appear as two distinct singlets, as they lack adjacent proton neighbors for typical ortho, meta, or para coupling.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its chemical shift will be influenced by the attachment to the aromatic ring.

Expected Data & Interpretation: ¹³C NMR The molecule has 6 unique carbon atoms.

-

Pyridine Ring Carbons: Five carbons are part of the aromatic ring. Their chemical shifts will be spread over a wide range, influenced by the attached substituents. The carbons directly bonded to the electronegative nitrogen, bromine, and oxygen atoms (C-2, C-3, C-4, C-6) will have distinct shifts. The carbon bearing the nitro group (C-5) will also be significantly affected.

-

Methoxy Carbon (-OCH₃): One aliphatic carbon from the methoxy group will appear in the typical ether region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Atom | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |

|---|---|---|---|---|

| 2 | CH | ~8.5 - 9.0 | ~150 - 155 | Deshielded by adjacent ring nitrogen. |

| 3 | C-Br | - | ~110 - 115 | Shielded by methoxy, deshielded by bromine. |

| 4 | C-OCH₃ | - | ~155 - 160 | Deshielded by electronegative oxygen. |

| 5 | C-NO₂ | - | ~135 - 140 | Affected by electron-withdrawing nitro group. |

| 6 | CH | ~8.8 - 9.2 | ~145 - 150 | Deshielded by adjacent ring nitrogen and nitro group. |

| - | -OCH₃ | ~4.0 - 4.2 | ~55 - 60 | Typical range for an aryl methyl ether.[9] |

Confirming Connectivity with 2D NMR: While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure, especially the quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are two or three bonds away.

Caption: Key expected HMBC correlations for structural confirmation.

Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal and shim the magnetic field to achieve optimal resolution.

-

1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time depending on sample concentration.

-

2D HSQC Acquisition: Use a standard gradient-enhanced HSQC pulse sequence to obtain one-bond ¹H-¹³C correlations.

-

2D HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence, optimized for a long-range coupling constant of ~8 Hz, to obtain multiple-bond correlations.[10]

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and use the 2D spectra to build the molecular framework, assigning all proton and carbon signals.

Single-Crystal X-ray Diffraction

Expertise & Experience: For compounds that can be crystallized, single-crystal X-ray diffraction is the gold standard for structure elucidation. It provides an unambiguous three-dimensional map of electron density, from which the precise positions of all atoms (except hydrogen, typically) can be determined, confirming not only connectivity but also bond lengths and angles.

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11][12]

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal on a single-crystal X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion.[11] Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine this model against the experimental data to determine the final atomic positions, bond lengths, and angles.

-

Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor) to ensure the quality and reliability of the model.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical workflow. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy validates the key functional groups. A full suite of 1D and 2D NMR experiments establishes the definitive carbon-hydrogen framework and atomic connectivity. Finally, single-crystal X-ray diffraction, if achievable, provides the ultimate and unambiguous proof of the structure. By correlating the data from each of these techniques, researchers can have the highest level of confidence in the identity and purity of the compound, enabling its effective use in further scientific endeavors.

References

-

CP Lab Safety. This compound, 98% Purity, C6H5BrN2O3, 25 grams. Available at: [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Acros Pharmatech. This compound. Available at: [Link]

- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–338.

-

MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Available at: [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

-

ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. Available at: [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Available at: [Link]

-

Pipzine Chemicals. This compound Manufacturer & Supplier China. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 31872-76-1|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3-Bromo-4-methoxy-5-nitropyridine (CAS No. 31872-76-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 3-Bromo-4-methoxy-5-nitropyridine, a key heterocyclic building block in synthetic and medicinal chemistry. The document elucidates its chemical properties, synthesis, and reactivity, with a focus on its utility in constructing complex molecular architectures. Key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are discussed with mechanistic insights and representative protocols. This guide is intended to serve as a valuable resource for researchers leveraging this versatile reagent in drug discovery and development programs.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a privileged motif in medicinal chemistry, present in numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing molecules with specific biological activities. This compound is a highly functionalized derivative that offers a strategic advantage in molecular design. The interplay of its substituents—a bromine atom, a methoxy group, and a nitro group—creates a unique reactivity profile that medicinal chemists can exploit for the efficient construction of novel drug candidates. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, while the bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Physicochemical Properties & Spectral Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 31872-76-1 | [1][2][3][4] |

| Molecular Formula | C₆H₅BrN₂O₃ | [2][4] |

| Molecular Weight | 233.02 g/mol | [2][4] |

| Appearance | Not explicitly stated in search results, but related compounds are typically off-white to yellow solids. | [5] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like dichloromethane.[6] | [6] |

| Purity | Commercially available with purity typically ≥95-97%.[1][7] | [1][7] |

Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the public domain during the literature search, representative data for closely related structures allow for a reliable prediction of its key spectral features. This data is crucial for reaction monitoring and final product confirmation.

¹H NMR (Predicted): The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will appear as a singlet further upfield.

-

H-2 & H-6: These protons are anticipated to be singlets due to the substitution pattern. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.

-

-OCH₃: A sharp singlet is expected around 3.9-4.2 ppm.

¹³C NMR (Predicted): The carbon NMR spectrum will display six distinct signals corresponding to the carbons of the pyridine ring and the methoxy group. The carbons attached to the bromine, nitro, and methoxy groups will have characteristic chemical shifts.

Note: Researchers should acquire experimental spectral data for this compound to confirm its identity and purity before use in synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxypyridine.[3]

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Detailed Protocol

Step 1: Nitration of 4-Methoxypyridine

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of nitric acid and sulfuric acid.

-

Slowly add 4-methoxypyridine to the cooled mixed acid, maintaining a low temperature to prevent over-nitration.[3]

-

After the addition is complete, allow the reaction to stir until completion (monitor by TLC).

-

Carefully pour the reaction mixture onto ice and neutralize with a suitable base to precipitate the product.

-

Filter, wash with water, and dry to obtain 4-methoxy-5-nitropyridine.

Step 2: Bromination of 4-Methoxy-5-nitropyridine

-

Dissolve 4-methoxy-5-nitropyridine in a suitable organic solvent such as carbon tetrachloride.[3]

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).[3]

-

Heat the reaction mixture to initiate the bromination.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Separate the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electronic effects of its substituents, making it a versatile intermediate for the synthesis of highly substituted pyridines.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strong electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SₙAr). The bromine atom at the 3-position serves as an excellent leaving group.

Mechanism of SₙAr:

Caption: Generalized mechanism of nucleophilic aromatic substitution.

A study by Yao et al. (2005) on the reaction of 3-Bromo-4-nitropyridine with amines revealed that in addition to the expected SₙAr product, an unexpected product resulting from nitro-group migration was also formed, particularly in polar aprotic solvents.[7][8] This highlights the complex reactivity of this scaffold and the importance of solvent choice in directing the reaction outcome.

Representative Protocol for SₙAr with an Amine:

-

Dissolve this compound in a suitable polar aprotic solvent (e.g., DMSO or THF).[8]

-

Add the desired amine nucleophile and a non-nucleophilic base such as triethylamine (TEA).[8]

-

Heat the reaction mixture to an appropriate temperature (e.g., 70-90 °C) and monitor by TLC.[8]

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[9]

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

-

Heat the reaction mixture to 85-95 °C with vigorous stirring for the required duration (typically 12-24 hours), monitoring by TLC or LC-MS.[10][11]

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an acute toxicant (oral) and can cause skin and eye irritation.[1] Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the strategic placement of bromo, methoxy, and nitro substituents, allows for predictable and efficient transformations. This guide provides a foundational understanding of its properties, synthesis, and key reactions, empowering researchers to effectively incorporate this reagent into their synthetic strategies for the development of novel and complex molecules.

References

- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.

- Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

-

Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Retrieved from [Link]

- AiFChem. (n.d.). 31872-76-1 | this compound.

- AAA-Chem. (n.d.). This compound;31872-76-1.

- ECHO CHEMICAL CO., LTD. (n.d.). This compound.

- Synthonix, Inc. (n.d.). 31872-76-1 | this compound.

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

Sources

- 1. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migr… [ouci.dntb.gov.ua]

- 2. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 3. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration [chooser.crossref.org]

- 4. researchgate.net [researchgate.net]

- 5. synchem.de [synchem.de]

- 6. wiley-vch.de [wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. iucrdata.iucr.org [iucrdata.iucr.org]

- 10. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR [m.chemicalbook.com]

- 11. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methoxy-5-nitropyridine

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-Bromo-4-methoxy-5-nitropyridine, a key building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide details a reliable two-step synthetic route commencing from the commercially available 4-methoxypyridine. The synthesis involves an initial nitration of the pyridine ring followed by a regioselective bromination. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step methodologies, and includes critical safety information. All procedural details are grounded in established chemical principles and supported by references to authoritative sources.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their presence in a vast array of pharmaceuticals. The specific substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of more complex molecules. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, along with the strategically positioned bromine atom, offers a versatile platform for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This guide aims to provide a robust and reproducible synthetic protocol to access this important molecule.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a two-step process starting from 4-methoxypyridine. The overall transformation is depicted below:

Caption: Overall synthetic pathway for this compound.

Step 1: Nitration of 4-Methoxypyridine

The initial step involves the electrophilic nitration of the 4-methoxypyridine ring to introduce a nitro group. The methoxy group at the 4-position is an activating, ortho-, para-directing group. However, in the strongly acidic conditions of the nitration reaction, the pyridine nitrogen is protonated, rendering the ring significantly less reactive towards electrophilic substitution. The protonated pyridine ring is strongly deactivated, and the directing effect of the methoxy group becomes the dominant factor in determining the position of nitration. The nitration is expected to occur at the 3-position, which is ortho to the activating methoxy group. A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent for this transformation[1][2][3][4]. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Step 2: Bromination of 4-Methoxy-3-nitropyridine

The second step is the electrophilic bromination of the 4-methoxy-3-nitropyridine intermediate. The pyridine ring is now substituted with both an electron-donating methoxy group and a strongly electron-withdrawing nitro group. The methoxy group directs electrophilic substitution to its ortho positions (positions 3 and 5), while the nitro group is a meta-director and a strong deactivator. The position of bromination will be determined by the interplay of these directing effects. The most activated position for electrophilic attack is the 5-position, which is ortho to the methoxy group and meta to the nitro group. Bromination is typically carried out using molecular bromine in a suitable solvent, such as acetic acid. The addition of a Lewis acid or a reagent like sodium acetate can modulate the reactivity of the bromine and the substrate.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Experimental Workflow

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-4-methoxy-5-nitropyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group on a pyridine ring, offers multiple reaction sites for medicinal chemists to elaborate complex molecular architectures. This versatile scaffold is of particular interest in the development of novel therapeutic agents, including kinase inhibitors for oncology applications. The precise characterization of this compound is paramount for ensuring the integrity and reproducibility of synthetic routes and for the unambiguous identification of its derivatives in drug development pipelines.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis presented herein is grounded in field-proven insights to aid researchers in the unequivocal identification and characterization of this important synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The pyridine ring, being an electron-deficient aromatic system, has its electronic properties further modulated by the presence of a halogen (bromine), an electron-donating group (methoxy), and a strong electron-withdrawing group (nitro). This electronic interplay is directly reflected in the chemical shifts observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The electron-withdrawing nature of the nitro group and the pyridine nitrogen will cause the ring protons to be deshielded, appearing at a relatively high chemical shift (downfield).

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 8.5 - 9.0 | Singlet | 1H |

| H-6 | 8.0 - 8.5 | Singlet | 1H |

| -OCH₃ | 3.9 - 4.2 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the electronegative atoms (N, O, Br) and the nitro group will be significantly deshielded.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 155 - 160 |

| C-5 | 135 - 140 |

| C-6 | 145 - 150 |

| -OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br, C-O, and N-O bonds, as well as vibrations associated with the aromatic pyridine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C-H stretch (methoxy) | 2850 - 2960 | Medium |

| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ stretch | 1340 - 1380 | Strong |

| Aromatic C=N stretch | 1550 - 1600 | Medium |

| Aromatic C=C stretch | 1400 - 1500 | Medium |

| C-O stretch (ether) | 1200 - 1275 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity will be observed.

Expected Molecular Ion Peaks:

-

[M]⁺: m/z corresponding to the molecular weight with the ⁷⁹Br isotope.

-

[M+2]⁺: m/z corresponding to the molecular weight with the ⁸¹Br isotope.

A plausible fragmentation pathway could involve the loss of the nitro group (NO₂) or the methoxy group (OCH₃), followed by further fragmentation of the pyridine ring.

Figure 2. Plausible Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Sample Preparation

For NMR analysis, dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For IR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate from a solution. For MS analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition

-

NMR: Spectra should be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. Data is collected over the range of 4000-400 cm⁻¹.

-

MS: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is suitable for analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is crucial for researchers in organic synthesis and drug discovery to ensure the quality and identity of their materials. The provided data and interpretations serve as a valuable reference for scientists working with this important heterocyclic compound.

References

-

-

Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1 . [1]

-

The expected spectroscopic data presented in this guide are based on the analysis of a structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, and general principles of spectroscopic interpretation.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic intermediate, 3-Bromo-4-methoxy-5-nitropyridine. As a niche chemical compound, publicly available experimental data is limited. This guide, therefore, synthesizes information from chemical supplier databases and computational predictions to offer a foundational understanding for researchers and professionals in drug development and organic synthesis. The document is structured to provide not only the available data but also the scientific context and standard methodologies for its determination, ensuring a practical and insightful resource.

Molecular and Structural Characteristics

This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. The strategic placement of a bromine atom, a methoxy group, and a nitro group makes it a versatile building block in medicinal chemistry and material science.

Table 1: Core Molecular and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| CAS Number | 31872-76-1 | [3][4] |

| Canonical SMILES | COC1=C(C=NC=C1[O-])Br | [5] |

| InChI Key | UIQZXGXNJIZTOQ-UHFFFAOYSA-N | [5] |

| Appearance | Solid, typically a powder | [1] |

Thermal and Physical Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and application in chemical reactions.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For this compound, a predicted melting point is available.

Table 2: Thermal Properties

| Property | Predicted Value | Experimental Value |

| Melting Point | 39-40 °C | Not Available |

| Boiling Point | 300.1 ± 37.0 °C | Not Available |

Source:[5]

Causality Behind Experimental Choices: The determination of a melting point is a standard procedure for the characterization of a new or synthesized solid organic compound. A sharp melting point range (typically <1°C) is indicative of a high degree of purity. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility Profile

The solubility of a compound is crucial for its use in reactions, purification, and formulation.

Table 3: Solubility Data

| Solvent | Solubility |

| Water | Sparingly soluble |

| Dichloromethane | More soluble |

Source:[1]

Expert Insight: The molecular structure of this compound, with its relatively nonpolar aromatic ring and polar nitro and methoxy groups, suggests a degree of polarity. However, the overall structure is not conducive to extensive hydrogen bonding with water, explaining its limited aqueous solubility. Its solubility in organic solvents like dichloromethane is consistent with the principle of "like dissolves like."

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.

-

Methoxy Protons: A singlet in the upfield region (typically around 3.5-4.5 ppm) corresponding to the three protons of the methoxy group.

Expected ¹³C NMR Spectral Features:

-

Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment (e.g., carbons attached to electronegative atoms like bromine, oxygen, and nitrogen would be deshielded and appear at higher chemical shifts).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (aliphatic, from methoxy group): Around 2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹

-

N-O stretching (nitro group): Strong absorptions around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric)

-

C-O stretching (methoxy group): Around 1000-1300 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (233.02 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would be expected, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Peaks: Peaks corresponding to the loss of various fragments, such as the nitro group (NO₂), methoxy group (OCH₃), or bromine atom (Br).

Experimental Methodologies

This section provides detailed, step-by-step methodologies for the determination of the key physical properties discussed. These protocols are designed to be self-validating systems for any research laboratory.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Approximate Determination: A rapid heating rate is used to quickly determine an approximate melting range.

-

Accurate Determination: The apparatus is cooled, and a new sample is heated slowly (1-2 °C per minute) near the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Spectroscopic Analysis Workflow

Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10 mg of the solid is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): A small amount of the solid is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography.

-

Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Reactivity and Stability

This compound is expected to be reactive towards nucleophiles due to the presence of the electron-withdrawing nitro group and the good leaving group ability of the bromide.[1] The pyridine ring is activated for nucleophilic aromatic substitution. The compound is stable under normal storage conditions but may react in certain chemical environments.[1]

Safety Information

As with any chemical, proper handling and safety precautions are essential.

Table 4: Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Source: Data synthesized from chemical supplier safety data sheets.

References

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

-

This compound. Acros Pharmatech. (n.d.). Retrieved from [Link]

-

3-Bromo-4-methoxypyridine. PubChem. (n.d.). Retrieved from [Link]

-

5-Bromo-3-methoxy-2-nitropyridine. PubChem. (n.d.). Retrieved from [Link]

-

Pyridine, 3-bromo-. NIST WebBook. (n.d.). Retrieved from [Link]

-

1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl... ResearchGate. (n.d.). Retrieved from [Link]

-

Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). (2022, September 2). Retrieved from [Link]

-

3-Bromo-2-methoxy-5-nitropyridine from Aladdin Scientific Corporation. Labcompare. (n.d.). Retrieved from [Link]

-

3-bromo-4-hydroxy-5-nitropyridine (C5H3BrN2O3). PubChemLite. (n.d.). Retrieved from [Link]

-

3-Bromo-4-methoxybiphenyl. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. (2025, August 7). Retrieved from [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. (n.d.). Retrieved from [Link]

-

trans-4'-Bromo-4-methoxychalcone | C16H13BrO2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

Sources

- 1. This compound Manufacturer & Supplier China | CAS 23711-55-7 | High Purity Chemical | Specifications, Safety & Pricing [pipzine-chem.com]

- 2. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. 31872-76-1|this compound|BLD Pharm [fr.bldpharm.com]

- 5. This compound [acrospharma.co.kr]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-methoxy-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Bromo-4-methoxy-5-nitropyridine (CAS No. 31872-76-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's properties, hazards, and reactivity. It outlines detailed, field-proven methodologies for safe laboratory use, emergency response, and waste disposal. The protocols herein are structured to ensure a self-validating system of safety, grounded in authoritative data to minimize risk and protect personnel and the environment.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and organic synthesis. The presence of bromo, methoxy, and nitro functional groups on the pyridine ring imparts specific reactivity and also necessitates careful handling due to potential biological activity and chemical hazards.

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and dictate appropriate storage and handling requirements.

| Property | Value | Source |

| CAS Number | 31872-76-1[1][2] | Parchem, BLD Pharm |

| Molecular Formula | C₆H₅BrN₂O₃ | Pipzine Chemicals[3] |

| Molar Mass | 233.02 g/mol [3] | Pipzine Chemicals |

| Appearance | Solid, typically a powder[3]. Pale-yellow to Yellow-brown Solid. | Pipzine Chemicals, Sigma-Aldrich |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like dichloromethane.[3] | Pipzine Chemicals |

| Storage Temperature | Recommended: Refrigerator. | Sigma-Aldrich |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from its structural analogs, such as other nitropyridines and halogenated aromatic compounds.[4][5] The primary hazards are associated with irritation and potential toxicity upon ingestion, inhalation, or skin contact.

GHS Hazard Classification (Inferred from Analogs):

Based on data for similar compounds like 3-Bromo-4-nitropyridine, the following hazards are anticipated.

| Pictogram | GHS Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation. | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. |

Toxicological Summary:

-

Oral Toxicity: Harmful if swallowed. Nitropyridine compounds can be toxic upon ingestion.[4]

-

Dermal Toxicity & Irritation: Causes skin irritation. Prolonged contact with halogenated aromatics may lead to dermatitis.[6]

-

Inhalation Toxicity: Harmful if inhaled as a dust or aerosol. May cause respiratory irritation.

-

Eye Irritation: Causes serious eye irritation. Direct contact can result in significant damage.

-

Long-Term Exposure: The toxicological properties have not been fully investigated.[5][6] As a prudent measure, exposure should be minimized as the effects of chronic exposure are unknown.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.

Engineering Controls

The primary defense against exposure is to handle the material within a certified chemical fume hood. This is non-negotiable for any procedure involving weighing, transferring, or reacting this compound, especially if heating is involved. The fume hood contains dusts and potential vapors, preventing inhalation. Ensure the fume hood has adequate airflow and is certified annually. An eyewash station and safety shower must be located in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.

-

Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable choice for handling the solid. If working with solutions, consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[8]

-

Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during large-scale transfers or reactions under pressure.

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.[10]

-

Respiratory Protection: For most laboratory-scale operations conducted within a fume hood, respiratory protection is not required. However, if a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[5]

Visualization: Hierarchy of Controls

This diagram illustrates the universally accepted hierarchy for mitigating chemical hazards. The most effective measures are at the top.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for minimizing the risk of exposure and accidents.

Protocol for Weighing and Transferring Solid

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Confirm the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the balance inside the fume hood. Tare the balance with the weigh boat.

-

Transfer: Carefully open the container. Using the spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.

-

Sealing: Securely close the primary container immediately after transfer.

-

Cleanup: Clean the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe and any contaminated materials (like the weigh boat) into a designated solid hazardous waste container.

-

Finalization: Record the weight and proceed with the experiment.

Storage Requirements

-

Store the compound in a tightly sealed container to prevent moisture absorption and contamination.[10][11]

-

Keep in a cool, dry, and well-ventilated area.[7] A refrigerator is recommended for long-term storage to ensure stability.

-

Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

-

Ensure the storage location is clearly labeled according to institutional and regulatory standards.

Section 5: Emergency Response Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[10][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs or persists, seek medical advice.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5]

Spill Response Protocol

The response to a spill depends on its size and location.

-

Minor Spill (Contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels.[8]

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]

-

Decontaminate the spill surface with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Major Spill (Outside of a fume hood or a large quantity):

-

EVACUATE: Immediately evacuate the laboratory, alerting all personnel.[12]

-

SECURE: Close the doors to the affected area to confine the spill.[13]

-

NOTIFY: From a safe location, contact your institution's Emergency Response Team or local emergency services (e.g., 911).[12] Provide the chemical name, location, and estimated quantity of the spill.

-

Do not attempt to clean up a major spill unless you are a trained member of the emergency response team.

-

Visualization: Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.[10]

-

The label must include the words "Hazardous Waste" and the full chemical name.

-

Do not mix this waste with other waste streams unless compatibility has been confirmed.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific procedures and pickup schedules.[14]

Section 7: References

-

Pipzine Chemicals. This compound Manufacturer & Supplier China.

-

PubChem. 3-Bromo-4-methoxypyridine.

-

Jubilant Ingrevia. 2-Amino-5-nitropyridine Safety Data Sheet.

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.

-

Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.

-

Fisher Scientific. 3-Bromopyridine Safety Data Sheet.

-

ACTenviro. Best Practices for Emergency Spill Response.

-

Sigma-Aldrich. 3-Bromo-4-nitropyridine.

-

Auburn University. Emergency and Spill Response Procedures.

-

Ion Science UK. HAZMAT Spill Response Procedures.

-

J&K Scientific LLC. Chemical spill cleanup procedures.

-

PubChem. 5-Bromo-3-methoxy-2-nitropyridine.

-

Princeton EHS. Chemical Spill Procedures.

-

BLD Pharm. This compound.

-

Parchem. This compound (Cas 31872-76-1).

-

Fisher Scientific. Safety Data Sheet for 2-Amino-3-nitropyridine.

-

Sigma-Aldrich. Safety Data Sheet for 3-bromo-1-propyne solution.

-

Capot Chemical. MSDS of 3-bromo-5-methoxy-2-methylpyridine.

-

Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet for 4-Bromoanisole.

-

TCI AMERICA. 3-Nitropyridine.

-

CP Lab Safety. This compound, 98% Purity, C6H5BrN2O3, 25 grams.

-

Echemi. 3-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE Safety Data Sheets.

Sources

- 1. 31872-76-1|this compound|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. This compound Manufacturer & Supplier China | CAS 23711-55-7 | High Purity Chemical | Specifications, Safety & Pricing [pipzine-chem.com]

- 4. chempanda.com [chempanda.com]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. echemi.com [echemi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. cws.auburn.edu [cws.auburn.edu]

- 13. ionscience.com [ionscience.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

Methodological & Application

Application Notes & Protocols for 3-Bromo-4-methoxy-5-nitropyridine in Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class, 3-Bromo-4-methoxy-5-nitropyridine emerges as a highly functionalized and versatile building block. The strategic placement of a bromine atom, a methoxy group, and a nitro group on the pyridine ring offers medicinal chemists a powerful tool for intricate molecular engineering. The bromine atom serves as a versatile handle for cross-coupling reactions, the nitro group can be readily transformed into a key amino functionality, and the methoxy group modulates the electronic landscape of the ring system.

This guide provides an in-depth exploration of this compound, moving beyond simple catalog data to deliver actionable insights and detailed protocols for its application in drug discovery and development. The methodologies described herein are grounded in established chemical principles and adapted from proven transformations on analogous structures, providing a solid foundation for researchers to build upon.

Physicochemical Properties & Data

A foundational understanding of a reagent begins with its key physical and chemical identifiers. This data is crucial for reaction setup, stoichiometry calculations, and safety considerations.

| Property | Value |

| CAS Number | 31872-76-1[1][2] |

| Molecular Formula | C₆H₅BrN₂O₃[3] |

| Molecular Weight | 233.02 g/mol [4] |

| Appearance | Typically a solid (powder) |

| Purity | Commercially available up to ≥98%[3] |

| Canonical SMILES | COC1=C(C=NC=C1[O-])Br |

| InChI Key | YRVHFGOAEVWBNS-UHFFFAOYSA-N[4] |

Core Reactivity & Synthetic Utility

The synthetic potential of this compound is dictated by its three key functional groups. Each offers a distinct reaction pathway, allowing for sequential and regioselective modifications.

The Bromine Handle: A Gateway to Carbon-Carbon Bond Formation

The bromine atom at the 3-position is the most valuable site for constructing molecular complexity. Pyridyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis for creating a vast array of drug candidates.

-

Expert Insight: The primary utility of the C-Br bond on this scaffold is for reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for linking the pyridine core to other aromatic or aliphatic fragments, a common strategy in building molecules targeting oncology and central nervous system disorders. The choice of a palladium catalyst and ligand is critical and often needs to be optimized for the specific coupling partners to avoid side reactions and ensure high yields.

Workflow: Palladium-Catalyzed Suzuki Coupling

Caption: Workflow for a typical Suzuki cross-coupling reaction.

The Nitro Group: Precursor to a Versatile Amine

The nitro group at the 5-position is an electron-withdrawing group that can be readily reduced to a primary amine. This transformation is one of the most powerful in medicinal chemistry, as it converts the functionality from an electron-withdrawing to an electron-donating group and introduces a nucleophilic site for a multitude of subsequent reactions. The resulting 5-amino-3-bromo-4-methoxypyridine is a valuable intermediate for forming amides, sulfonamides, ureas, and for participating in further coupling or cyclization reactions. The reduction of a nitro group on a similar pyridine system to a versatile amino group is a well-established transformation.[5]

-

Expert Insight: The choice of reducing agent is critical to ensure chemoselectivity. Strong reducing agents like LiAlH₄ could potentially reduce the pyridine ring itself. Milder, yet effective, conditions such as catalytic hydrogenation (H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl, Fe/NH₄Cl) are generally preferred. These methods are robust and typically provide clean conversion to the desired aniline derivative without affecting the bromine or methoxy groups.

Workflow: Nitro Group Reduction

Caption: Transformation of the nitro group into a versatile amine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps for reaction, workup, and purification. They are based on established procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To synthesize 3-phenyl-4-methoxy-5-nitropyridine, demonstrating the utility of the bromine atom as a coupling handle.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the mixture. The mixture will typically turn yellow.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-phenyl-4-methoxy-5-nitropyridine.

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To synthesize 5-amino-3-bromo-4-methoxypyridine, a key intermediate for further functionalization.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol (absolute)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (5.0 eq) to the solution portion-wise. The reaction may be mildly exothermic.

-

Reaction: Stir the mixture at room temperature or gently heat to 50 °C to expedite the reaction. Monitor the disappearance of the starting material by TLC (the product amine will be significantly more polar). This typically takes 1-3 hours.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture and precipitate tin salts. The pH should be adjusted to ~8.

-

Filtration: Filter the resulting suspension through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate or DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer several times with ethyl acetate or DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude 5-amino-3-bromo-4-methoxypyridine is often of sufficient purity for subsequent steps. If necessary, it can be purified by silica gel chromatography.

Applications & Future Directions

The true value of this compound lies in the diverse array of complex molecules it can help generate.

-

Scaffold for Targeted Therapies: The ability to perform selective cross-coupling at the C3 position and then introduce diversity at the C5 position (via the amine) makes this an ideal scaffold for building libraries of compounds for screening against biological targets like kinases, proteases, and GPCRs. The core structure is reminiscent of motifs found in various inhibitors.

-

Bioisosteric Replacement: The pyridine ring itself can serve as a bioisostere for a phenyl ring, often improving solubility and metabolic properties.

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a starting fragment that can be elaborated upon based on structural biology insights.

-

Agrochemicals: Similar to its hydroxy analogue, this compound could be an intermediate in the synthesis of novel fungicides or herbicides.[6]

Safety & Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China. Retrieved from [Link]

-

LookChem. (n.d.). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

IndiaMART. (n.d.). 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C6H5BrN2O3, 25 grams. Retrieved from [Link]

-

2A Biotech. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 3-Bromo-4-methoxy-5-nitropyridine in Pharmaceutical Synthesis

Introduction: The Strategic Value of 3-Bromo-4-methoxy-5-nitropyridine in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activity. Among the vast array of heterocyclic intermediates, substituted pyridines hold a privileged position, forming the core of numerous approved drugs.[1] this compound (CAS No: 31872-76-1) has emerged as a highly versatile and valuable reagent for drug discovery professionals. Its trifunctional nature, featuring a reactive bromine atom, a methoxy group, and a nitro group on the pyridine scaffold, offers multiple, orthogonal points for molecular elaboration.

The electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to a range of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis, complete with detailed experimental protocols, mechanistic insights, and a discussion of its application in the generation of libraries of potential therapeutic agents, particularly kinase inhibitors.

Chemical Properties and Reactivity Profile

This compound is a crystalline solid whose reactivity is dominated by the interplay of its three key functional groups:

-

3-Bromo Group: This serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds. It is also a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

-

4-Methoxy Group: The methoxy group can also be a site for nucleophilic substitution, although it is generally less reactive than the bromine atom. Its presence electronically influences the pyridine ring and can be a key interaction point in a drug-target binding pocket.

-

5-Nitro Group: This powerful electron-withdrawing group is crucial for activating the pyridine ring towards nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group, which opens up a vast number of subsequent derivatization possibilities, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems.

Key Synthetic Transformations and Protocols

The strategic utility of this compound is best illustrated through its application in several cornerstone reactions of medicinal chemistry.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and the bromine atom at the 3-position of this compound makes it an ideal substrate for this transformation. This reaction is widely used to couple the pyridine core with a diverse range of aryl and heteroaryl boronic acids, enabling the rapid generation of compound libraries for screening.

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium(0) catalysts are essential for the catalytic cycle. Ligands, such as phosphines, stabilize the palladium center and facilitate the reaction. The base is required for the transmetalation step, and the solvent system must be capable of dissolving both the organic and inorganic reagents. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-